Potassium 2-bromo-3-fluorophenyltrifluoroborate
Description
Properties
IUPAC Name |
potassium;(2-bromo-3-fluorophenyl)-trifluoroboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BBrF4.K/c8-6-4(7(10,11)12)2-1-3-5(6)9;/h1-3H;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTKLYPWRDTYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=CC=C1)F)Br)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BBrF4K | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration
Reagents : Sulfuric acid (solvent), nitric acid (nitrating agent)
Conditions :
-
Molar ratio of m-fluorobenzotrifluoride to nitric acid: 1.0 : 1.6–2.0
-
Temperature: 20–30°C
Product : 4-Fluoro-2-trifluoromethylnitrobenzene (85–90% yield).
Bromination
Reagents : Dibromohydantoin (brominating agent), sulfuric acid (solvent)
Conditions :
-
Molar ratio of nitro intermediate to dibromohydantoin: 1.0 : 1.3–1.5
-
Temperature: 20–30°C
Product : Brominated nitro derivative (80–85% yield).
Reduction
Reagents : Iron powder (reducing agent), acetic acid/ammonium chloride (catalyst)
Conditions :
-
Aqueous phase reaction at 60–80°C
Product : Amino intermediate (75–80% yield).
Deamination
Reagents : Hypophosphorous acid
Conditions :
-
Hypophosphorous acid added at 1.3–1.5× the raw material weight
-
Temperature: 20–30°C
Product : Mixture of 2-bromo-3-fluorobenzotrifluoride and 4-bromo-3-fluorobenzotrifluoride (70–75% yield).
Separation
Method : Fractional distillation under reduced pressure (vacuum: 10–15 mmHg )
Product : Purified 2-bromo-3-fluorobenzotrifluoride (90–95% purity).
Hydrolysis
Reagents : Sulfuric acid
Conditions :
-
Temperature gradient: 145°C → 175°C over 3–4 hours
Product : 2-Bromo-3-fluorobenzoic acid (85–90% yield).
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Pd Catalyst Loading | 2–5 mol% | Maximizes turnover |
| B₂Pin₂ Equivalents | 1.5–2.0 | Prevents under-borylation |
| Reaction Temperature | 80–100°C | Balances rate vs. decomposition |
Formation of Potassium Trifluoroborate Salt
The boronic acid is converted to the trifluoroborate salt via reaction with potassium hydrogen fluoride (KHF₂):
Trifluoroboration
Reagents :
-
KHF₂ (3.0–4.0 equivalents)
Conditions : -
Solvent: Methanol/Water (4:1)
-
Temperature: 0–5°C (prevents boronic acid decomposition)
-
Reaction time: 2–4 hours
Product : this compound (75–85% yield).
Equation :
Analytical Characterization
Critical quality control metrics include:
-
¹H/¹⁹F NMR : Confirms substituent positions and purity.
-
ICP-MS : Verifies potassium content (18.5–19.5% ).
-
HPLC : Purity ≥95% (C18 column, acetonitrile/water mobile phase).
Table 2 : Representative NMR Data
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic H (C4) | 7.45 | Doublet |
| Aromatic H (C5) | 7.12 | Doublet of doublets |
| BF₃⁻ | -149.2 | Quartet (¹⁹F) |
Challenges and Mitigation Strategies
Competing Side Reactions
-
Debromination : Minimized by using inert atmospheres (N₂/Ar).
-
Protodeboronation : Addressed via pH control (maintain pH 5–6).
Scalability Considerations
-
Catalyst Recovery : Pd residues reduced to <10 ppm via activated carbon filtration.
-
Solvent Recycling : 1,4-Dioxane recovered via distillation (≥90% efficiency).
Applications in Organic Synthesis
The compound’s stability and reactivity make it ideal for:
-
Suzuki-Miyaura Couplings : Forms biaryl motifs in pharmaceuticals (e.g., kinase inhibitors).
-
Fluorine Scanning : Introduces fluorine atoms to modulate pharmacokinetics.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-bromo-3-fluorophenyltrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide as the coupling partner.
Nucleophilic Substitution: Common nucleophiles include alkyl halides and amines, and the reaction conditions often involve mild temperatures and solvents like acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, while nucleophilic substitution reactions yield various substituted phenyl derivatives .
Scientific Research Applications
Cross-Coupling Reactions
Potassium 2-bromo-3-fluorophenyltrifluoroborate is primarily utilized in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. It acts as a boron-containing reagent that can participate in various coupling reactions with electrophiles, such as aryl halides and triflates.
Key Findings:
- Mechanism : The compound undergoes palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl compounds. This is particularly useful for synthesizing pharmaceuticals and agrochemicals.
- Efficiency : Studies indicate that potassium alkyltrifluoroborates exhibit higher reactivity compared to traditional organoboron compounds, resulting in improved yields and shorter reaction times .
Synthesis of Complex Molecules
The compound serves as an important building block for synthesizing various heterocycles and complex organic structures.
Case Studies:
- Synthesis of Heterocycles : this compound has been successfully employed in the synthesis of pyrazines and thiazoles, which are valuable in medicinal chemistry for their biological activities .
- Phosphorescent Materials : It is also used in the preparation of phosphorescent complexes, contributing to the development of materials with applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Medicinal Chemistry Applications
The compound's unique fluorinated structure enhances its biological properties, making it a candidate for drug development.
Therapeutic Potential:
- Anticancer Activity : Research has shown that derivatives of this compound exhibit significant anticancer activity, particularly against specific cancer cell lines .
- Gene Therapy : The compound's boron-containing structure is being explored for use in gene therapy applications, where it may facilitate the delivery of therapeutic genes into target cells .
Summary Table of Applications
Mechanism of Action
The mechanism of action of potassium 2-bromo-3-fluorophenyltrifluoroborate in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The trifluoroborate group transfers to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Potassium Aryltrifluoroborates
Structural and Substituent Analysis
Key structural variations among potassium aryltrifluoroborates arise from substituent type, position, and electronic effects. Below is a comparative analysis:
Solubility and Stability
- Electron-withdrawing substituents (e.g., Br, F, CF₃) generally improve solubility in polar aprotic solvents (e.g., THF, DMF) due to increased polarity.
- Methoxy or hydroxymethyl groups reduce solubility but enhance stability under acidic conditions .
Catalytic Performance in Cross-Couplings
- The target compound’s bromo and fluoro substituents enable efficient coupling with aryl/heteroaryl partners, as evidenced by studies on analogs like potassium (3-bromo-4-methoxyphenyl)trifluoroborate .
- Comparatively, methoxy-substituted analogs exhibit slower transmetallation kinetics, requiring higher temperatures or stronger bases.
Biological Activity
Potassium 2-bromo-3-fluorophenyltrifluoroborate is an organoboron compound that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.
This compound can be synthesized through the reaction of the corresponding boronic acid with potassium fluoride in a suitable solvent. The general reaction can be represented as follows:
This compound is characterized by the presence of both bromine and fluorine substituents on the phenyl ring, which may influence its reactivity and interactions with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting metabolic pathways.
- Receptor Modulation : It could interact with cellular receptors, modulating signaling pathways that are crucial for cell survival and proliferation.
- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death through various signaling cascades.
Antimicrobial Activity
Research has shown that organoboron compounds exhibit antimicrobial properties. This compound may facilitate the synthesis of biologically active molecules that target bacterial infections. A study indicated that compounds with similar structures demonstrated significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
Anticancer Properties
The compound's structure allows for modifications that can enhance its anticancer activity. For instance, studies have focused on derivatives of organoboron compounds that inhibit cancer cell growth by inducing apoptosis or interfering with cancer cell metabolism. The specific role of this compound in these pathways remains an area for further investigation .
Case Studies and Research Findings
- Antitubercular Activity : Recent studies have identified novel inhibitors targeting the Mycobacterium tuberculosis polyketide synthase (Pks13) using boron-containing compounds. These inhibitors demonstrated promising results in vitro, with some achieving minimum inhibitory concentrations (MIC) below 1 μM . The structural similarity of this compound to these inhibitors suggests it may also possess antitubercular properties.
- Synthesis of Biologically Active Molecules : this compound has been utilized as a reagent in Suzuki-Miyaura coupling reactions, facilitating the synthesis of complex organic structures that exhibit therapeutic effects against various diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for Potassium 2-bromo-3-fluorophenyltrifluoroborate, and how do reaction conditions influence purity?
Methodological Answer:
- Synthesis via Boronic Acid Precursor : Analogous to methods for structurally similar trifluoroborates (e.g., Potassium (Z)-but-2-en-1-yltrifluoroborate), the compound can be synthesized by reacting 2-bromo-3-fluorophenylboronic acid with potassium hydrogen fluoride (KHF₂) in aqueous medium under controlled pH (6–8) and moderate temperatures (20–40°C). A base like potassium carbonate may stabilize intermediates .
- Purity Optimization : Recrystallization from acetone/water mixtures or Soxhlet extraction (for low-solubility analogs) removes inorganic byproducts. Purity >97% is achievable, as seen in related potassium trifluoroborates (e.g., Potassium 3-fluorophenyltrifluoroborate) .
Q. How should researchers characterize this compound, and what analytical discrepancies might arise?
Methodological Answer:
- Key Techniques :
- ¹H/¹⁹F NMR : Confirm aryl substitution patterns and trifluoroborate integrity. Fluorine chemical shifts typically appear at −140 to −150 ppm for BF₃⁻ groups .
- Elemental Analysis : Verify K⁺ content (theoretical ~15% for analogous compounds) .
- HPLC : Assess purity; discrepancies may arise from residual boronic acid or inorganic salts.
- Common Pitfalls : Hygroscopicity may skew elemental analysis. Storage at 0–6°C in airtight containers is critical to prevent decomposition .
Advanced Research Questions
Q. How can cross-coupling reactions involving this compound be optimized for stereoselective C–C bond formation?
Methodological Answer:
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ or SPhos-Pd catalysts in THF/H₂O (3:1) at 60–80°C. For sterically hindered partners, increase catalyst loading (5 mol%) and extend reaction time (24–48 hrs) .
- Contradictions in Reactivity : Bromine’s electron-withdrawing effect may reduce oxidative addition efficiency compared to non-halogenated analogs. Counteract by using electron-rich ligands (e.g., XPhos) .
Q. How do computational methods aid in predicting reaction pathways or stability issues for this compound?
Methodological Answer:
- Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible routes by comparing with databases of similar halogenated trifluoroborates .
- DFT Calculations : Model boron-fluorine bond stability under varying pH or temperature. For example, trifluoroborate decomposition is predicted at pH < 4 due to HF liberation .
Q. What strategies resolve contradictions between reported purity and experimental reactivity?
Methodological Answer:
- Case Study : If a batch with >97% purity (HPLC) shows low coupling efficiency:
- Mitigation : Pre-wash with EDTA solution to chelate metals, or repurify via ion-exchange chromatography .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
